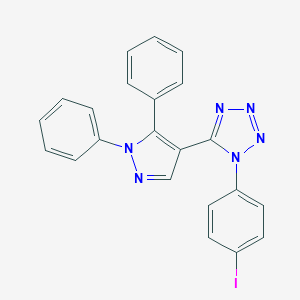
5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly abbreviated as DPTT and is a tetrazole-based ligand that has been used in the synthesis of coordination compounds and metal-organic frameworks.
作用機序
The mechanism of action of DPTT is not fully understood, but it is believed to interact with metal ions and form coordination compounds. These compounds can then exhibit various properties, such as catalytic activity or gas storage capacity. DPTT has also been shown to have potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Biochemical and Physiological Effects:
DPTT has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. DPTT has also been shown to have fluorescent properties, which can be used for imaging applications.
実験室実験の利点と制限
One advantage of using DPTT in lab experiments is its high purity and stability. The synthesis method has been optimized to provide high yields and purity of the compound. However, one limitation is that DPTT is a relatively new compound, and its properties and potential applications are still being explored.
将来の方向性
There are several future directions for the study of DPTT. One potential application is in the development of metal-organic frameworks for gas storage and separation. DPTT could also be used as a drug delivery agent due to its ability to form stable complexes with metal ions. Additionally, further studies could be conducted to explore the potential of DPTT as a fluorescent probe for the detection of metal ions in biological samples.
In conclusion, DPTT is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to provide high yields and purity of the compound, and it has been used in the synthesis of coordination compounds and metal-organic frameworks. DPTT has also been shown to have potential as a drug delivery agent and fluorescent probe. Further studies are needed to fully understand the properties and potential applications of DPTT.
合成法
The synthesis of DPTT involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with 4-iodobenzylamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with sodium azide to obtain the final product, DPTT. This synthesis method has been optimized to provide high yields and purity of the compound.
科学的研究の応用
DPTT has been used in various scientific research applications, including as a ligand in the synthesis of coordination compounds and metal-organic frameworks. These compounds have been studied for their potential applications in catalysis, gas storage, and drug delivery. DPTT has also been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
分子式 |
C22H15IN6 |
|---|---|
分子量 |
490.3 g/mol |
IUPAC名 |
5-(1,5-diphenylpyrazol-4-yl)-1-(4-iodophenyl)tetrazole |
InChI |
InChI=1S/C22H15IN6/c23-17-11-13-19(14-12-17)29-22(25-26-27-29)20-15-24-28(18-9-5-2-6-10-18)21(20)16-7-3-1-4-8-16/h1-15H |
InChIキー |
VDJPOIOFTWVNHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=C(C=C5)I |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=C(C=C5)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)




![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
